

N-Methylmethanesulfonamide molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-Methylmethanesulfonamide

Cat. No.: B075009

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure of **N-Methylmethanesulfonamide**

Abstract

N-Methylmethanesulfonamide (CAS 1184-85-6) is a foundational sulfonamide that serves as a critical intermediate in the synthesis of complex pharmaceutical and agrochemical agents.[1] [2] Its deceptively simple structure belies a nuanced conformational landscape that dictates its reactivity and intermolecular interactions. This guide provides an in-depth exploration of its molecular architecture, synthesizing data from single-crystal X-ray diffraction, spectroscopic analysis, and computational chemistry. We will dissect its geometric parameters, explore its conformational preferences, and present validated protocols for its synthesis and characterization, offering field-proven insights for researchers in drug development and organic synthesis.

Molecular Identity and Physicochemical Properties

N-Methylmethanesulfonamide ($C_2H_7NO_2S$) is an acyclic sulfonamide featuring a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a methyl group and a methylamino group.[3] This arrangement imparts significant polarity and the capacity for hydrogen bonding, influencing its physical state and solvent properties.

Table 1: Key Physicochemical Properties of **N-Methylmethanesulfonamide**

Property	Value	Source
Molecular Weight	109.15 g/mol	[3][4]
Appearance	Colorless to pale yellow liquid or crystalline solid	[5][6]
Boiling Point	118°C @ 0.3 mmHg	[2][4]
Density	~1.194 g/cm ³ (Predicted)	[2][4]
pKa	~11.57 (Predicted)	[2][4]
CAS Number	1184-85-6	[3][4]

Elucidation of the Core Molecular Structure

The definitive understanding of a molecule's structure is derived from a combination of experimental techniques and computational validation. For **N-Methylmethanesulfonamide**, which is a liquid at ambient temperature, low-temperature X-ray crystallography provides the most precise experimental data on its solid-state conformation.

Single-Crystal X-ray Diffraction Analysis

A study conducted at 150 K provided the first high-resolution crystal structure of **N-Methylmethanesulfonamide**.^[5] The analysis revealed that in the solid state, the molecule adopts a gauche conformation with respect to the S-C and N-C bonds. This is a critical finding, as it contrasts with some gas-phase computational models that predict an eclipsed conformation as the global energy minimum.^{[5][7]}

Causality Insight: The preference for the gauche conformer in the crystal lattice is driven by intermolecular hydrogen bonding. The amide proton (N-H) forms a hydrogen bond with an oxygen atom of an adjacent molecule, creating infinite chains within the crystal structure.^[5] These packing forces stabilize the gauche conformation over the computationally predicted gas-phase minimum, a crucial distinction for scientists modeling solid-state behavior or receptor-ligand interactions.

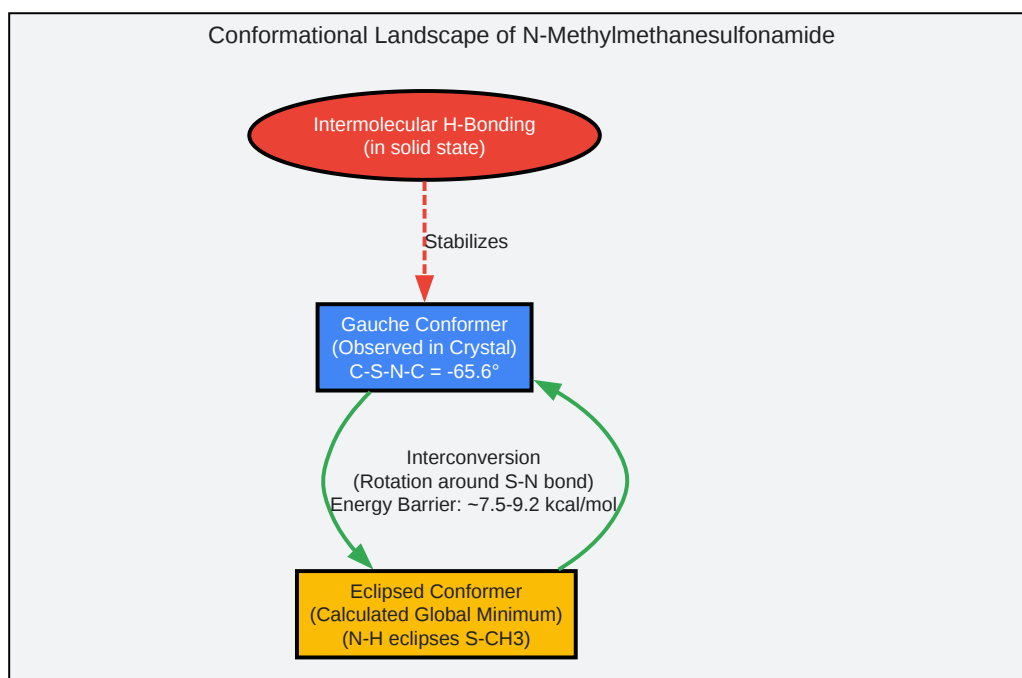
Table 2: Selected Bond Lengths and Angles from Crystal Structure Data at 150 K

Parameter	Bond/Angle	Value (Å or °)	Source
Bond Length	N2–S3	1.6185 (17) Å	[5]
Bond Length	S3–O3A	1.4316 (14) Å	[5]
Bond Length	S3–C4	1.751 (2) Å	[5]
Bond Angle	O3A–S3–N2	106.72 (9) °	[5]
Bond Angle	O3B–S3–C4	107.28 (10) °	[5]
Torsion Angle	C1–N2–S3–C4	-65.57 (20) °	[5]
Torsion Angle	H–N2–S3–C4	71 (2) °	[5]

Computational Conformational Analysis

Ab initio calculations have been employed to explore the conformational energy landscape of **N-Methylmethanesulfonamide** in the gas phase.[7][8] These studies identified two energy minima corresponding to different torsional angles around the S-N bond. The global minimum was calculated to be a conformation where the N-H bond eclipses the S-CH₃ bond, with a second, slightly higher energy minimum also present.[7] The energy barrier for interconversion between these conformers is relatively low, suggesting the molecule is flexible in solution.

Expertise Insight: The discrepancy between the calculated gas-phase minimum and the observed solid-state structure highlights the importance of selecting the appropriate model for the question at hand. For solution-phase dynamics or binding to a flexible active site, considering multiple low-energy conformers is essential. For solid-state formulation, the crystal structure provides the most relevant data.



[Click to download full resolution via product page](#)

Caption: Relationship between calculated and observed conformers.

Synthesis and Spectroscopic Characterization

A robust and reproducible synthesis is the first step in any rigorous structural study. The most common laboratory-scale synthesis of **N-Methylmethanesulfonamide** is a nucleophilic substitution reaction.

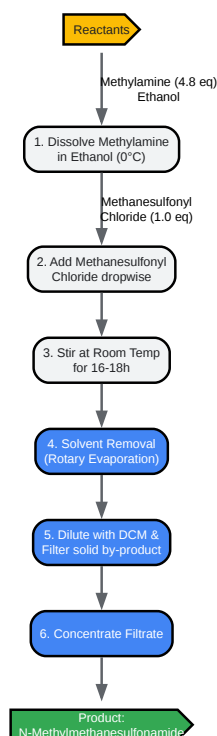
Experimental Protocol: Synthesis

This protocol describes the reaction of methanesulfonyl chloride with methylamine.

Safety Precaution: This reaction is exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Methanesulfonyl chloride is corrosive and lachrymatory.

Methodology:

- **Reaction Setup:** To a solution of methylamine in ethanol (e.g., 8M solution, 4.8 equivalents) in a round-bottom flask equipped with a magnetic stirrer, add a dropping funnel. Cool the flask to 0°C using an ice bath.[4][9]
- **Reagent Addition:** Add methanesulfonyl chloride (1.0 equivalent) dropwise to the stirred methylamine solution, ensuring the internal temperature remains low.[4][9]
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16-18 hours.[4][9]
- **Workup:**
 - Remove the solvent (ethanol) via rotary evaporation under reduced pressure.[9]
 - Dilute the resulting residue with dichloromethane (DCM). A solid precipitate (methylamine hydrochloride) will form.[4][9]
 - Filter the mixture to remove the solid salt.
 - Concentrate the filtrate under reduced pressure to yield **N-Methylmethanesulfonamide**, typically as an oil.[9]
- **Purification (Optional):** If necessary, the crude product can be purified by vacuum distillation or column chromatography.



[Click to download full resolution via product page](#)

Caption: Standard synthesis workflow for **N-Methylmethanesulfonamide**.

Spectroscopic Validation

Spectroscopy provides a fingerprint of the molecule, confirming its identity and providing further structural insights.

- ¹H NMR Spectroscopy: The proton NMR spectrum is a primary tool for confirming synthesis success. In CDCl₃, the spectrum shows three distinct signals:
 - δ ~4.7-4.8 ppm (broad singlet, 1H): Corresponds to the acidic amide proton (N-H).^{[5][9]} Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.

- $\delta \sim 2.93$ ppm (singlet, 3H): Assigned to the methyl group attached to the sulfur atom (S-CH₃).^{[4][9]}
- $\delta \sim 2.79$ -2.84 ppm (singlet or doublet, 3H): Assigned to the methyl group attached to the nitrogen atom (N-CH₃).^{[5][9]} In some high-resolution spectra, this may appear as a doublet due to coupling with the N-H proton.^[5]
- IR Spectroscopy: Infrared spectroscopy is invaluable for identifying the key functional groups.
 - S=O Stretching: Strong absorptions are expected for the symmetric and asymmetric stretches of the sulfonyl group.
 - S-N Stretching: The S-N stretching vibration is typically observed in the 836-947 cm⁻¹ region for methanesulfonamide derivatives.^[10]
 - N-H Stretching: A peak corresponding to the N-H stretch will be present, typically in the 3200-3400 cm⁻¹ range.

Broader Significance in Drug Development

The methanesulfonamide group is a privileged scaffold in medicinal chemistry.^[11] Its stability and ability to act as a hydrogen bond donor (N-H) and acceptor (S=O) make it a valuable bioisostere for other functional groups like carboxylic acids or phenols.^[11] Understanding the precise geometry and conformational flexibility of a simple model system like **N-Methylmethanesulfonamide** provides a critical foundation for designing more complex drug candidates with optimized binding affinities and pharmacokinetic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]

- 2. N-Methyl methanesulfonamide CAS#: 1184-85-6 [m.chemicalbook.com]
- 3. N-Methylmethanesulfonamide | C₂H₇NO₂S | CID 97632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Methyl methanesulfonamide | 1184-85-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-Methyl methanesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 10. Infrared Absorption Spectra of Organic Sulfur Compounds. II. Studies on S-N Stretching Bands of Methanesulfonamide Derivatives [jstage.jst.go.jp]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [N-Methylmethanesulfonamide molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075009#n-methylmethanesulfonamide-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com